molecular formula C11H12N2O B14908994 1-(5-(Furan-2-yl)pyridin-2-yl)ethan-1-amine

1-(5-(Furan-2-yl)pyridin-2-yl)ethan-1-amine

Cat. No.: B14908994
M. Wt: 188.23 g/mol
InChI Key: NDLUEVGHXSCYRU-UHFFFAOYSA-N
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Description

1-(5-(Furan-2-yl)pyridin-2-yl)ethan-1-amine is an organic compound that features a furan ring fused to a pyridine ring, with an ethanamine group attached to the pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Furan-2-yl)pyridin-2-yl)ethan-1-amine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Coupling of Furan and Pyridine Rings: The furan and pyridine rings can be coupled using cross-coupling reactions such as the Suzuki or Heck reactions.

    Introduction of the Ethanamine Group: The ethanamine group can be introduced through reductive amination of the corresponding aldehyde or ketone.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Furan-2-yl)pyridin-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(5-(Furan-2-yl)pyridin-2-yl)ethan-1-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 1-(5-(Furan-2-yl)pyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    2-(Furan-2-yl)pyridine: A compound with a similar structure but without the ethanamine group.

    1-(Pyridin-2-yl)ethan-1-amine: A compound with a similar structure but without the furan ring.

Uniqueness: 1-(5-(Furan-2-yl)pyridin-2-yl)ethan-1-amine is unique due to the presence of both the furan and pyridine rings, as well as the ethanamine group. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-[5-(furan-2-yl)pyridin-2-yl]ethanamine

InChI

InChI=1S/C11H12N2O/c1-8(12)10-5-4-9(7-13-10)11-3-2-6-14-11/h2-8H,12H2,1H3

InChI Key

NDLUEVGHXSCYRU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=C1)C2=CC=CO2)N

Origin of Product

United States

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